N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide
Overview
Description
AMD 3465 (hexahydrobromide) is a potent and selective antagonist of the chemokine receptor CXCR4. It exhibits an eight-fold higher affinity for CXCR4 compared to AMD 3100. This compound inhibits the binding of the stromal cell-derived factor 1 alpha ligand to CXCR4, which is crucial for its biological activity. AMD 3465 (hexahydrobromide) has been shown to potently inhibit the entry of the human immunodeficiency virus into cells and mobilize hematopoietic stem cells in vivo .
Mechanism of Action
Target of Action
AMD 3465 hexahydrobromide is a potent and selective antagonist of the CXCR4 receptor . The CXCR4 receptor plays a crucial role in various biological processes, including immune response and hematopoiesis .
Mode of Action
AMD 3465 hexahydrobromide exhibits an 8-fold higher affinity for the CXCR4 receptor than AMD 3100 . It inhibits the binding of the SDF-1α ligand to the CXCR4 receptor, with a Ki value of 41.7 nM . This inhibition prevents the downstream signaling cascades triggered by the interaction of SDF-1α with CXCR4 .
Biochemical Pathways
The primary biochemical pathway affected by AMD 3465 hexahydrobromide is the SDF-1α/CXCR4 signaling pathway . By blocking the interaction between SDF-1α and CXCR4, AMD 3465 hexahydrobromide disrupts the downstream effects of this pathway, which include chemotaxis, cell survival, and proliferation .
Result of Action
AMD 3465 hexahydrobromide potently inhibits HIV cell entry in vitro . It also causes leukocytosis and mobilizes hematopoietic stem cells in vivo . These effects are likely due to the disruption of the SDF-1α/CXCR4 signaling pathway.
Biochemical Analysis
Biochemical Properties
AMD 3465 hexahydrobromide interacts with the CXCR4 receptor, a G protein-coupled receptor . It inhibits the binding of 12G5 mAb and CXCL12 AF647 to CXCR4, with IC50 values of 0.75 nM and 18 nM in SupT1 cells .
Cellular Effects
AMD 3465 hexahydrobromide has been shown to have significant effects on various types of cells. It potently inhibits the replication of X4 HIV strains (IC50: 1-10 nM), but has no effect on CCR5-using (R5) viruses . It also inhibits CXCL-12-induced growth in U87 and Daoy cells .
Molecular Mechanism
The molecular mechanism of AMD 3465 hexahydrobromide involves its antagonistic action on the CXCR4 receptor. It inhibits the binding of 12G5 mAb and CXCL12 AF647 to CXCR4 . This inhibition disrupts the normal functioning of the CXCR4 receptor, thereby affecting the cellular processes that depend on this receptor.
Preparation Methods
The synthesis of AMD 3465 (hexahydrobromide) involves multiple steps, starting with the preparation of the core structure, followed by functionalization and purification. The synthetic route typically includes:
Step 1: Formation of the tetraazacyclotetradecane core.
Step 2: Introduction of the phenylmethyl group.
Step 3: Attachment of the pyridinemethanamine moiety.
Step 4: Conversion to the hexahydrobromide salt form.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
AMD 3465 (hexahydrobromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
AMD 3465 (hexahydrobromide) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of CXCR4 antagonists.
Biology: Investigates the role of CXCR4 in cell signaling, migration, and immune response.
Medicine: Explores its potential in treating diseases such as cancer, HIV, and inflammatory conditions by blocking CXCR4-mediated pathways.
Industry: Utilized in the development of new therapeutic agents targeting CXCR4
Comparison with Similar Compounds
AMD 3465 (hexahydrobromide) is compared with other CXCR4 antagonists such as AMD 3100 and AMD 11070. The key differences include:
Affinity: AMD 3465 (hexahydrobromide) has a higher affinity for CXCR4 compared to AMD 3100.
Selectivity: It exhibits greater selectivity for CXCR4, reducing off-target effects.
Biological Activity: AMD 3465 (hexahydrobromide) is more potent in inhibiting HIV entry and mobilizing stem cells .
Similar compounds include:
- AMD 3100
- AMD 11070
- GENZ-644494
These compounds share similar mechanisms of action but differ in their affinity, selectivity, and potency .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHBIBDGWDRBJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Br6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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